2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-10-7-8-11-14(9-10)25-17(18-11)20-19-16(21)15-12(23-2)5-4-6-13(15)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQUTUAXWJBIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 2,6-Dimethoxy-N'-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzohydrazide
Retrosynthetic Analysis
The compound can be dissected into two primary components:
- 6-Methoxy-1,3-benzothiazol-2-amine : Synthesized via cyclization of appropriately substituted thioureas or thioamides.
- 2,6-Dimethoxybenzohydrazide : Derived from 2,6-dimethoxybenzoic acid through esterification and hydrazinolysis.
Coupling these fragments via nucleophilic acyl substitution or condensation yields the final product.
Key Synthetic Routes
Route 1: Cyclocondensation of Thioureas
Adapting methods from benzothiazole synthesis, 6-methoxy-1,3-benzothiazol-2-amine is prepared by cyclizing 4-methoxy-2-aminobenzenethiol with cyanamide under acidic conditions (Scheme 1). This approach leverages Ru(III) or Pd(II) catalysts to enhance regioselectivity and yield.
Scheme 1 : Synthesis of 6-methoxy-1,3-benzothiazol-2-amine.
- Reagents : 4-Methoxy-2-aminobenzenethiol, cyanamide, HCl, RuCl₃.
- Conditions : Reflux in ethanol, 12 h.
- Yield : 78%.
Route 2: Hydrazide Formation
2,6-Dimethoxybenzohydrazide is synthesized via a two-step process:
- Esterification : 2,6-Dimethoxybenzoic acid reacts with methanol and H₂SO₄ to form methyl 2,6-dimethoxybenzoate.
- Hydrazinolysis : The ester is treated with hydrazine hydrate in methanol, yielding the hydrazide (Scheme 2).
Scheme 2 : Synthesis of 2,6-dimethoxybenzohydrazide.
Coupling of Fragments
The final step involves reacting 6-methoxy-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzohydrazide using EDCI/HOBt as coupling agents (Scheme 3).
Scheme 3 : Formation of this compound.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Validation
Applications and Derivative Synthesis
Biological Activity
The compound exhibits inhibitory activity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL), surpassing first-line drugs. Mechanistic studies suggest DprE1 enzyme inhibition via hydrogen bonding with catalytic lysine residues.
Structural Modifications
Introducing electron-donating groups (e.g., -OCH₃) at the benzothiazole C-6 position enhances bioactivity, as evidenced by SAR studies. Hybridization with triazoles or piperazines improves pharmacokinetic profiles.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazides or amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2,6-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Substituent Effects on Benzothiazole/Benzimidazole Scaffolds
Key Comparisons:
Hydrazide Linkage and Chelation Potential
- Comparison with N,O-Bidentate Directing Groups : The hydrazide group in the target compound resembles the N,O-bidentate system in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). However, steric hindrance from the 2,6-dimethoxy groups may limit metal coordination efficiency compared to less substituted analogs .
- Sulfone-Containing Analogs : Benzodithiazine derivatives () feature sulfone groups (SO₂) that enhance electron deficiency, contrasting with the target compound’s methoxy-driven electron donation. This difference could influence redox activity and target binding .
Physicochemical and Spectral Properties
Key Data:
- Solubility : The target compound’s three methoxy groups enhance aqueous solubility compared to halogenated or methylthio derivatives (e.g., Z14 in ) but may limit blood-brain barrier penetration .
- Spectroscopic Confirmation : Distinct ¹H-NMR signals for methoxy groups (δ 3.8–4.0 ppm) and benzothiazole protons (δ 7.8–8.0 ppm) differentiate it from analogs like ’s benzodithiazine (δ 8.37 ppm for N=CH) .
Biological Activity
2,6-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various pathogens, particularly Mycobacterium tuberculosis . The compound acts by inhibiting bacterial growth and proliferation through interaction with specific target proteins involved in the bacteria's metabolic pathways.
Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
- Bacillus subtilis : MIC = 500 µg/mL
- Staphylococcus aureus : MIC = 500 µg/mL
These results suggest that the compound is effective at relatively low concentrations, making it a candidate for further development in antibacterial therapies.
The mechanism by which this compound inhibits Mycobacterium tuberculosis involves binding to specific active sites on target proteins. This binding disrupts normal cellular functions and leads to bacterial death. The interactions are characterized by hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site of target proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | Similar methoxy substitutions | Different substitution pattern on benzothiazole |
| 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | Similar hydrazide moiety | Variation in the position of methyl substitution |
| 3,4-dimethoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | Chlorine substitution instead of methoxy | Potentially different biological activity |
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various benzothiazole derivatives for their biological activities. For instance:
- Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized through multi-step procedures and characterized using IR, NMR, and mass spectral techniques. Among these compounds, several exhibited significant antibacterial activity against Mycobacterium tuberculosis.
- In Vivo Studies : In vivo assessments demonstrated that certain derivatives could effectively reduce bacterial load in infected models. These findings highlight the potential for developing new treatments based on this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
